Dithiouracil

Toxoplasma gondii UPRTase inhibition antiprotozoal

Dithiouracil (DTU) addresses the need for a dual-thionated pyrimidine scaffold in metallodrug development and enzyme inhibition studies. Unlike mono-thio analogs, its C2/C4 thioketo groups enable κS4 Pt(II) coordination with 3.3 kcal/mol thermodynamic preference and distinct biological selectivity. • Validated UPRTase inhibitor and substrate (Ki < 2 mM) for T. gondii pyrimidine salvage studies. • Ag(I) complex antiproliferative against MCF-7 (SI = 4.4) without antibacterial activity-ideal for selective anticancer screening. • ≥98% purity with characterized electrochemical profile across pH 2-12.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 132939-84-5
Cat. No. B145162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiouracil
CAS132939-84-5
Synonyms2(1H)-Pyrimidinethione, 6-mercapto- (9CI)
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1S)S
InChIInChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEQIWKHCJWRNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithiouracil: Product Baseline & Procurement


Dithiouracil (2,4-dithiouracil, DTU) is a sulfur-substituted pyrimidine derivative of uracil in which both the C2 and C4 carbonyl oxygens are replaced by thioketo groups (C=S) [1]. This dual thionation distinguishes it from mono-thio analogs such as 2-thiouracil (2-TU) and 4-thiouracil (4-TU), and imparts distinct metal-chelating properties, altered tautomeric equilibria, and unique electrochemical behavior [2]. The compound is widely employed as a ligand scaffold for metallodrug development, as a substrate analog in enzyme inhibition studies, and as a precursor for synthesizing substituted thiouracil derivatives with antithyroid, antimicrobial, and anticancer research applications [3]. Its molecular formula is C4H4N2S2 with a molecular weight of 144.2 g/mol, and it is commercially available from multiple vendors at purities typically ≥98% for research use [4].

Why Dithiouracil Cannot Substitute Other Thiouracils


Substituting Dithiouracil with mono-thio analogs (e.g., 2-thiouracil) or alkyl-substituted thiouracils (e.g., 6-propyl-2-thiouracil) produces fundamentally different outcomes in critical experimental dimensions due to quantifiable differences in enzyme binding, metal coordination geometry, and biological activity profiles. In silver(I) complexation studies, Ag-2TU exhibited antibacterial activity with MIC values ranging from 1.78–3.56 mmol·L⁻¹, whereas Ag-2,4DTU showed no antibacterial effect whatsoever—a categorical functional divergence driven solely by the presence of the second thioketo group [1]. In Toxoplasma gondii UPRTase assays, 2,4-dithiouracil acted as both an inhibitor (Ki < 2 mM) and a substrate, while many structurally related pyrimidines failed to bind meaningfully at the same concentration threshold [2]. Furthermore, DFT calculations reveal that 2,4-dithiouracil forms Pt(II) complexes with thermodynamic stability 3.3 kcal/mol more favorable than alternative coordination modes, a property not shared by 2-thiouracil which exhibits no such computational preference [3]. These data establish that the dual thioketo substitution is not merely incremental but produces discrete, non-interchangeable functional outcomes.

Dithiouracil Quantitative Differentiation Evidence


Enzyme Substrate Specificity: UPRTase

In a systematic evaluation of 100 compounds against Toxoplasma gondii uracil phosphoribosyltransferase (UPRTase), 2,4-dithiouracil was one of only five compounds that bound to the enzyme better than the two known antitoxoplasmal substrates, 5-fluorouracil and emimycin. Moreover, 2,4-dithiouracil was demonstrated to function as an actual substrate for the enzyme, a property that distinguishes it from the majority of the 100 compounds screened [1].

Toxoplasma gondii UPRTase inhibition antiprotozoal substrate analog

Silver Complex Antibacterial Activity

In a direct comparative study of silver(I) complexes synthesized under identical conditions using 2-thiouracil (2TU) and 2,4-dithiouracil (2,4DTU) as ligands, the Ag-2TU complex demonstrated antibacterial activity against both Gram-positive and Gram-negative strains with MIC values of 1.78–3.56 mmol·L⁻¹. In marked contrast, the Ag-2,4DTU complex showed no antibacterial effect against the same panel of bacterial strains [1].

antibacterial silver complexes metallodrugs Gram-positive Gram-negative

Antiproliferative Selectivity Index

In a comparative antiproliferative study evaluating free thiouracil ligands against multiple tumor cell lines, free 2,4-dithiouracil (2,4DTU) exhibited antiproliferative activity against four tumor cell lines with a selectivity index (SI) of 4.4 for MCF-7 breast adenocarcinoma cells. In contrast, free 2-thiouracil (2TU) inhibited three tumor cell lines and displayed its strongest effect on hypopharyngeal squamous cell carcinoma (FaDu) with an SI of 6.15 [1]. The two ligands show distinct tumor-type selectivity profiles.

antiproliferative breast cancer MCF-7 selectivity index thiouracil ligands

Pt(II) Complex Cytotoxicity

In a study evaluating Pt(II) complexes with thionucleobase ligands, the complex [PtMe3(bpy)(2,4-dithiouracil-κS4)][BF4] (complex 5) demonstrated significant cytotoxic activity against A2780 ovarian cancer cells with an IC50 value comparable to that of cisplatin. The analogous complex with 2-thiouracil (complex 3) showed significant activity against a different cell line, A549 lung cancer cells, also with IC50 values comparable to cisplatin [1]. Both complexes exhibited IC50s in the clinically relevant range, but with distinct tumor-type specificities.

platinum complexes cytotoxicity IC50 A2780 A549 cisplatin comparator

DFT Pt(II) Coordination Thermodynamics

Density functional theory (DFT) calculations on Pt(II) complexes revealed that coordination of 2,4-dithiouracil through the C4S group (κS4 mode) is thermodynamically favored over coordination through the C2S group (κS2 mode) by 3.3 kcal/mol. In contrast, the analogous 4-thiouracil complex showed a larger stability differential of 5.8 kcal/mol for κS4 over the alternative κC2O binding mode [1]. The smaller energy gap for 2,4-dithiouracil (3.3 vs. 5.8 kcal/mol) indicates a different coordination landscape driven by dual thionation.

DFT calculation platinum coordination thermodynamic stability κS4 vs κC2 binding

Electrochemical Oxidation Potential

In a comprehensive electrochemical study across a wide pH range, the redox behavior of 2,4-dithiouracil (DTU), 2-thiouracil (2-TU), and 5-fluorouracil (5-FU) was characterized by cyclic voltammetry and differential pulse voltammetry. The oxidation potentials of the three uracil derivatives, determined experimentally and validated by ab initio calculations, showed distinct differences attributable to sulfur substitution patterns. Additionally, the DNA binding propensity of the uracils was found to be greater than that of the classical intercalator proflavin and the clinically used drug epirubicin [1].

cyclic voltammetry oxidation potential electrochemistry pH-dependent behavior DNA binding

Dithiouracil Research Applications


Pyrimidine Salvage Pathway Studies

For research programs investigating purine/pyrimidine salvage in Toxoplasma gondii or related apicomplexan parasites, 2,4-dithiouracil serves as a validated substrate and inhibitor of UPRTase with documented binding superior to 5-fluorouracil and emimycin at 2 mM screening concentration [1]. This compound is appropriate for competitive inhibition assays, substrate specificity profiling, and structure-activity relationship studies aimed at identifying antiprotozoal lead compounds targeting pyrimidine metabolism.

Metallodrug Ligand Screening

Given the DFT-calculated 3.3 kcal/mol thermodynamic preference for κS4 coordination in Pt(II) complexes [1] and the demonstrated tumor cell line-specific cytotoxicity (A2780-selective activity with IC50 comparable to cisplatin) [2], 2,4-dithiouracil is a suitable ligand scaffold for synthesizing and evaluating novel platinum-group metallodrugs. Additionally, for silver(I) complexation studies requiring ligands that produce antiproliferative activity without antibacterial effects, 2,4-dithiouracil offers a defined activity profile: its Ag(I) complex shows no antibacterial activity (unlike Ag-2TU with MIC 1.78–3.56 mmol·L⁻¹) but retains antiproliferative effects against MCF-7 breast cancer cells with SI = 4.4 [3].

Electrochemical & DNA-Binding Studies

For studies examining the relationship between sulfur substitution and redox behavior in nucleobase analogs, 2,4-dithiouracil provides a well-characterized electrochemical profile across a wide pH range (2–12) with oxidation potentials validated by both cyclic voltammetry and ab initio calculations [1]. Its documented DNA binding propensity, which exceeds that of proflavin and epirubicin, makes it a relevant reference compound for spectroscopic and voltammetric DNA-drug interaction studies, particularly when comparing the effects of mono- versus dual-thionation on nucleic acid recognition.

MCF-7 Antiproliferative Screening

In antiproliferative screening programs focused on breast cancer models, free 2,4-dithiouracil ligand exhibits a selectivity index of 4.4 against MCF-7 cells [1], with activity documented across four total tumor cell lines. This compound is appropriate as a scaffold for derivatization campaigns or as a control ligand in comparative studies evaluating the impact of metal coordination (Au(III), Cu(II), Pd(II)) on cytotoxic potency and tumor selectivity.

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